tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate hydrochloride
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Overview
Description
tert-Butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate hydrochloride is a chemical compound with the molecular formula C13H26N2O4·HCl and a molecular weight of 310.82 g/mol . It is a carbamate derivative, often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate hydrochloride involves several steps. One common method includes the reaction of tert-butyl carbamate with 4-(2-aminoethoxy)tetrahydro-2H-pyran-4-ylmethyl chloride under controlled conditions . The reaction typically requires a base such as diisopropylethylamine (DIPEA) to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate hydrochloride can be compared with other carbamate derivatives such as:
tert-Butyl N-(2-aminoethoxy)carbamate: Similar in structure but lacks the oxan-4-ylmethyl group.
tert-Butyl N-(2-aminoethoxy)ethylcarbamate: Contains an ethyl group instead of the oxan-4-ylmethyl group.
These similar compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound.
Properties
CAS No. |
2408973-03-3 |
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Molecular Formula |
C13H27ClN2O4 |
Molecular Weight |
310.8 |
Purity |
95 |
Origin of Product |
United States |
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